molecular formula C11H6FN5OS B4331284 13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one

13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one

Cat. No.: B4331284
M. Wt: 275.26 g/mol
InChI Key: SMTGWQYSYBLSHU-UHFFFAOYSA-N
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Description

2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique fusion of multiple heterocyclic rings, including thiadiazole, pyrimidine, and indole, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with suitable precursors in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including the inhibition of cancer cell proliferation and the disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-fluoro[1,3,4]thiadiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one stands out due to its unique fusion of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN5OS/c12-4-1-2-6-5(3-4)7-8(14-6)9(18)17-11(15-7)19-10(13)16-17/h1-3,14H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTGWQYSYBLSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)N4C(=N3)SC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Reactant of Route 2
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Reactant of Route 3
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Reactant of Route 4
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one
Reactant of Route 5
13-amino-4-fluoro-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,12,15-hexaen-10-one

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